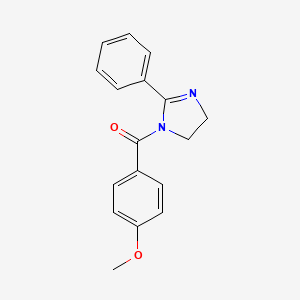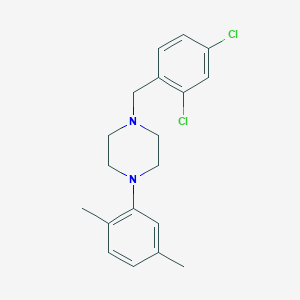![molecular formula C17H18ClNOS B5724019 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CBDA and is used as a tool in various biochemical and physiological studies.
作用機序
CBDA is believed to exert its effects through the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a role in various physiological processes. By inhibiting FAAH, CBDA increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
CBDA has been shown to have various biochemical and physiological effects. For example, CBDA has been shown to reduce inflammation, pain, and anxiety in animal models. Additionally, CBDA has been shown to have antipsychotic effects and may have potential applications in the treatment of schizophrenia.
実験室実験の利点と制限
One advantage of CBDA is its ability to modulate the activity of FAAH, which can have various physiological effects. Additionally, CBDA is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of CBDA is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on CBDA. One area of interest is the development of CBDA-based therapies for the treatment of various diseases, such as inflammation and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CBDA and to identify any potential off-target effects. Finally, the development of more potent and selective FAAH inhibitors, such as CBDA, may lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CBDA has been shown to modulate the activity of FAAH, leading to various physiological effects. While CBDA has several advantages, such as its ability to modulate FAAH activity, it also has several limitations, such as its potential for off-target effects. Future research on CBDA may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of CBDA involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting product with N-(2-phenylethyl)amine. This process results in the formation of CBDA, which is a white crystalline solid.
科学的研究の応用
CBDA has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. For example, CBDA has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-9-5-4-8-15(16)12-21-13-17(20)19-11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXMLYGQHKUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)



![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)
![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)
